molecular formula C5H9ClO4S2 B13226259 1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride

1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride

Cat. No.: B13226259
M. Wt: 232.7 g/mol
InChI Key: OQPDTERSQULOEY-UHFFFAOYSA-N
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Description

1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride is a chemical compound with the molecular formula C4H7ClO4S2 It is a sulfonyl chloride derivative of thiane, characterized by the presence of a sulfonyl group attached to the thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride typically involves the reaction of thiane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme can be represented as follows:

Thiane+Chlorosulfonic AcidThis compound\text{Thiane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} Thiane+Chlorosulfonic Acid→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.

    Material Science: Utilized in the preparation of functional materials with specific properties, such as conductivity and catalytic activity.

    Biological Studies: Employed in the study of biological processes and pathways, particularly those involving sulfonylation reactions.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, or sulfonothioate linkages with amines, alcohols, and thiols, respectively. This reactivity makes it a valuable tool in chemical biology and drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dioxo-1lambda6-thiolane-3-sulfonamide
  • 1,1-Dioxo-1lambda6-thietane-3-sulfinamide
  • (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride

Uniqueness

1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride is unique due to its specific reactivity profile and the stability of the sulfonyl chloride group. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in forming sulfonylated products. Its versatility in various chemical reactions makes it a valuable compound in both academic and industrial research.

Properties

Molecular Formula

C5H9ClO4S2

Molecular Weight

232.7 g/mol

IUPAC Name

1,1-dioxothiane-3-sulfonyl chloride

InChI

InChI=1S/C5H9ClO4S2/c6-12(9,10)5-2-1-3-11(7,8)4-5/h5H,1-4H2

InChI Key

OQPDTERSQULOEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)S(=O)(=O)Cl

Origin of Product

United States

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